molecular formula C24H34N4O3 B2921413 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 941986-14-7

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

Katalognummer: B2921413
CAS-Nummer: 941986-14-7
Molekulargewicht: 426.561
InChI-Schlüssel: AITAFHYTBUSLGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a 3,5-dimethoxy-substituted benzamide core.

Eigenschaften

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-26(2)20-8-6-18(7-9-20)23(28-12-10-27(3)11-13-28)17-25-24(29)19-14-21(30-4)16-22(15-19)31-5/h6-9,14-16,23H,10-13,17H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITAFHYTBUSLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide, with a molecular formula of C24H34N4O3C_{24}H_{34}N_{4}O_{3} and a molecular weight of 426.561 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on available research findings.

Anticonvulsant Activity

Research has indicated that related compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown effectiveness in animal models for epilepsy, particularly in maximal electroshock (MES) tests. These studies suggest that modifications in the piperazine and aromatic groups can enhance anticonvulsant activity .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide. For example, derivatives have been tested against breast and pancreatic cancer cell lines, demonstrating significant inhibition of cell growth and colony formation at micromolar concentrations. The most active compounds disrupted colony growth completely at concentrations as low as 1 µM .

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interact with neurotransmitter systems or specific cellular pathways involved in cancer progression and seizure activity. The presence of the dimethylamino group and the piperazine ring may influence receptor binding affinities and biological responses.

Table 1: Summary of Biological Activities

Activity Model/System Key Findings
AnticonvulsantMES test in miceCompounds exhibited protective effects against seizures at doses ranging from 100 to 300 mg/kg .
AnticancerMDA-MB-231 and Panc-1 cellsSignificant inhibition of cell viability observed at 1 µM; complete disruption of colony formation noted .
NeurotoxicityRotarod testAcute neurological toxicity assessed; results varied based on compound lipophilicity and structure .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this class of compounds suggests that modifications to the piperazine and aromatic rings can significantly alter their pharmacological profiles. For example:

  • Increasing lipophilicity generally enhances central nervous system penetration but may delay onset of action.
  • Substitutions on the benzamide moiety can impact both efficacy and toxicity profiles.

Vergleich Mit ähnlichen Verbindungen

5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (Compound 7p)

  • Structure : Features a pentanamide chain, a dichlorophenyl-substituted piperazine, and a pyridinylphenyl group .
  • Key Differences: Unlike the target compound, 7p lacks the dimethylaminophenyl and 3,5-dimethoxybenzamide groups. Its dichlorophenyl and pyridinyl groups may enhance lipophilicity and alter receptor selectivity.

2-{4-[(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}-N-(1-methylethyl)acetamide

  • Structure : Contains a cinnamoyl-linked piperazine, an isopropyl acetamide, and 3,5-dimethoxy-4-hydroxyphenyl groups .
  • Key Differences: The cinnamoyl group and hydroxy substitution distinguish it from the target compound’s benzamide and dimethylaminophenyl moieties.
  • Hypothesized Properties : The 4-hydroxy group may improve solubility but reduce metabolic stability compared to the target’s fully substituted methoxy groups .

Functional Group Comparisons

Dimethylamino vs. Dichlorophenyl Substitutions

  • Target Compound: The 4-dimethylaminophenyl group may enhance blood-brain barrier penetration due to its moderate lipophilicity and basicity.

Methoxy vs. Hydroxy Substituents

  • Target Compound : 3,5-Dimethoxy groups likely improve metabolic stability by resisting oxidation compared to hydroxy groups.
  • Compound from : The 4-hydroxy group may facilitate hydrogen bonding but increase susceptibility to glucuronidation .

Data Table: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Molecular Weight (Da) Notable Properties
Target Compound Benzamide 3,5-Dimethoxy, 4-methylpiperazine ~486 (calculated) Hypothesized CNS activity
5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Pentanamide 3,5-Dichlorophenyl, pyridinylphenyl 483 (M+H+ = 484) Dopamine D3 selectivity
2-{4-[(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}-N-(1-methylethyl)acetamide Cinnamoyl-piperazine 4-Hydroxy-3,5-dimethoxy, isopropyl acetamide ~462 (estimated) Potential solubility challenges

Research Findings and Limitations

  • Receptor Binding : Piperazine-containing analogs (e.g., Compound 7p) show receptor subtype selectivity, suggesting the target compound may interact with dopamine or serotonin receptors .
  • Metabolic Stability : Methoxy groups in the target compound likely confer better stability than hydroxy-substituted analogs .
  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.